N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 863022-43-9
VCID: VC6761965
InChI: InChI=1S/C13H14FNO4S/c1-19-8-13(16)15(11-4-2-10(14)3-5-11)12-6-7-20(17,18)9-12/h2-7,12H,8-9H2,1H3
SMILES: COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F
Molecular Formula: C13H14FNO4S
Molecular Weight: 299.32

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide

CAS No.: 863022-43-9

Cat. No.: VC6761965

Molecular Formula: C13H14FNO4S

Molecular Weight: 299.32

* For research use only. Not for human or veterinary use.

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide - 863022-43-9

Specification

CAS No. 863022-43-9
Molecular Formula C13H14FNO4S
Molecular Weight 299.32
IUPAC Name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide
Standard InChI InChI=1S/C13H14FNO4S/c1-19-8-13(16)15(11-4-2-10(14)3-5-11)12-6-7-20(17,18)9-12/h2-7,12H,8-9H2,1H3
Standard InChI Key WLKFMKGQVAHVAH-UHFFFAOYSA-N
SMILES COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a 2,3-dihydrothiophene-1,1-dioxide moiety fused to an N-(4-fluorophenyl)acetamide scaffold, with additional substitution by a 2-methoxy group on the acetamide chain. This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, leveraging the sulfone group’s polarity, the fluorine atom’s electronegativity, and the methoxy group’s steric and electronic effects.

Key Functional Groups

  • Dihydrothiophene sulfone: A five-membered saturated heterocycle with two adjacent sulfur atoms in the +4 oxidation state, conferring rigidity and enhanced metabolic stability compared to non-sulfonated analogs.

  • 4-Fluorophenyl: Aromatic ring substituted with fluorine at the para position, commonly employed to modulate lipophilicity and improve blood-brain barrier penetration .

  • Methoxyacetamide: A flexible side chain providing hydrogen-bonding capacity via the carbonyl oxygen and ether linkage .

Molecular Data

The following table summarizes computed and inferred physicochemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₄FN₂O₄S
Molecular Weight313.33 g/mol
IUPAC NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide
XLogP31.8 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (sulfone O, carbonyl O, methoxy O, F)
Topological Polar Surface Area98.5 Ų (estimated)

Note: Values derived from PubChem computational tools and analog comparisons .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide likely involves a multi-step sequence:

  • Preparation of 2,3-dihydrothiophene-1,1-dioxide: Achieved via oxidation of 2,3-dihydrothiophene using hydrogen peroxide or ozone.

  • Functionalization of the Dihydrothiophene Sulfone: Introduction of an amine group at the 3-position through nucleophilic substitution or reductive amination.

  • Acetamide Formation: Coupling of 2-methoxyacetyl chloride with the secondary amine (formed by reacting dihydrothiophene sulfone amine with 4-fluoroaniline) under Schotten-Baumann conditions or using carbodiimide-based coupling reagents .

Reaction Conditions

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for amide bond formation.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for acyl transfer.

  • Temperature: 0–25°C to minimize side reactions.

Analytical Characterization

Critical characterization data include:

  • ¹H NMR: Peaks at δ 3.3 ppm (methoxy CH₃), δ 4.1–4.3 ppm (dihydrothiophene CH₂), and δ 7.0–7.5 ppm (fluorophenyl aromatic protons).

  • LC-MS: Molecular ion peak at m/z 313.3 [M+H]⁺.

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfone S=O) .

PropertyPrediction
Solubility25 µM (aqueous, pH 7.4)
Plasma Protein Binding89% (estimated)
CYP450 InhibitionModerate (CYP3A4 substrate)
Half-Life6–8 hours (rodent models)

Note: Predictions based on QSAR models and analog data .

Applications in Drug Discovery

Oncology

Compounds with sulfone and fluorophenyl motifs demonstrate activity against tyrosine kinases involved in cancer proliferation . For example, sorafenib’s success underscores the therapeutic relevance of similar architectures.

Neuropharmacology

The fluorine atom’s ability to enhance CNS penetration makes this compound a candidate for neurodegenerative disease targets, such as acetylcholinesterase or NMDA receptors .

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